2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile
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Overview
Description
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile is a chemical compound that features a pyrrolidine ring substituted with an ethyl group and a diphenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile typically involves the reaction of 1-ethylpyrrolidine with diphenylacetonitrile under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile group, facilitating the nucleophilic attack on the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and diphenylacetonitrile moiety can bind to specific sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethylpyrrolidin-3-yl)methanol
- 1-Phenylpyrrolidin-3-yl)methanol
- 1-Isopropylpyrrolidin-3-yl)methanol
Uniqueness
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile is unique due to the presence of both the pyrrolidine ring and the diphenylacetonitrile moiety. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C20H22N2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C20H22N2/c1-2-22-14-13-19(15-22)20(16-21,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-15H2,1H3 |
InChI Key |
CLRZIQGKTOQIDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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